Iso Loratadine A
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Overview
Description
Iso Loratadine A is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of the benzo[5,6]cyclohepta[1,2-b]pyridine family, which is known for its diverse biological activities. This compound is often studied for its potential therapeutic effects and its role as an intermediate in the synthesis of other pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iso Loratadine A typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by chlorination and subsequent functional group modifications to introduce the ethoxycarbonyl and piperidinyl groups .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Iso Loratadine A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms like chlorine can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Iso Loratadine A has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on various biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antihistamines and other drugs.
Mechanism of Action
The mechanism of action of Iso Loratadine A involves its interaction with specific molecular targets in the body. It is known to bind to histamine receptors, thereby inhibiting the action of histamine and reducing allergic reactions. The compound may also interact with other receptors and enzymes, modulating various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Desloratadine: A related compound with similar antihistamine properties.
Loratadine: Another antihistamine that shares structural similarities with the compound.
Rupatadine: A compound with both antihistamine and anti-inflammatory properties.
Uniqueness
Iso Loratadine A is unique due to its specific functional groups, which confer distinct pharmacological properties. Its ethoxycarbonyl and piperidinyl groups enhance its binding affinity and selectivity for certain receptors, making it a valuable compound in drug development .
Properties
CAS No. |
169253-13-8 |
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Molecular Formula |
C22H23ClN2O2 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-8,11,14-15,20H,2,9-10,12-13H2,1H3 |
InChI Key |
NHLYOAHHECPKBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl |
Origin of Product |
United States |
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